[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate
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Overview
Description
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a benzofuran moiety, an isoxazole ring, and a fluorophenyl acetate group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate typically involves multi-step reactions. One common method includes the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) . The benzofuran moiety can be synthesized via a cyclization reaction involving phenol derivatives . The final step involves esterification to attach the fluorophenyl acetate group.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.
Reduction: The isoxazole ring can be reduced to form dihydroisoxazole derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydroisoxazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent .
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects . The isoxazole ring can modulate various biological pathways, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Such as psoralen and angelicin, known for their antimicrobial and anticancer activities .
Isoxazole derivatives: Including 3,5-disubstituted isoxazoles, which have shown significant biological activities .
Uniqueness
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate stands out due to its unique combination of benzofuran, isoxazole, and fluorophenyl acetate groups, which confer a broad spectrum of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO4/c21-15-7-5-13(6-8-15)9-20(23)24-12-16-11-19(26-22-16)18-10-14-3-1-2-4-17(14)25-18/h1-8,10-11H,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGLNHMSOZXIIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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